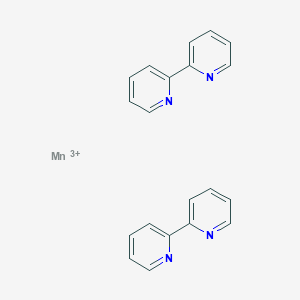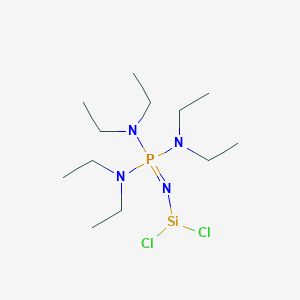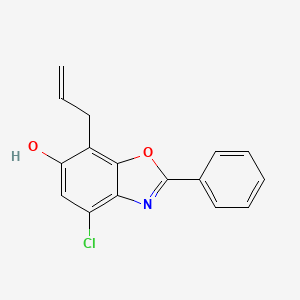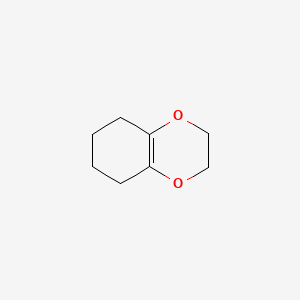
4,4'-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is a quaternary ammonium compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two benzylpyridinium moieties linked by a propane-1,3-diyl bridge and counterbalanced by two bromide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide typically involves the reaction of 1-benzylpyridine with 1,3-dibromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The benzylpyridinium moieties can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: Products would include the corresponding substituted pyridinium salts.
Oxidation and Reduction: Products would vary depending on the specific redox reaction but could include oxidized or reduced forms of the benzylpyridinium moieties.
Wissenschaftliche Forschungsanwendungen
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in formulations for treating infections.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is primarily based on its ability to interact with biological membranes. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Similar structure but with tert-butyl groups instead of benzyl groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Similar linker but with piperidine moieties instead of benzylpyridinium.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is unique due to its specific combination of benzylpyridinium moieties and the propane-1,3-diyl linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
121276-71-9 |
|---|---|
Molekularformel |
C27H28Br2N2 |
Molekulargewicht |
540.3 g/mol |
IUPAC-Name |
1-benzyl-4-[3-(1-benzylpyridin-1-ium-4-yl)propyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C27H28N2.2BrH/c1-3-8-26(9-4-1)22-28-18-14-24(15-19-28)12-7-13-25-16-20-29(21-17-25)23-27-10-5-2-6-11-27;;/h1-6,8-11,14-21H,7,12-13,22-23H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JMEBIQUJNJACRZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCCC3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)


![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)



![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
